Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate
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Description
Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate, also known as Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate, is a useful research compound. Its molecular formula is C₂₁H₃₅NO₃SSi and its molecular weight is 409.66. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Antitumor Macrolactam Ixabepilone : A study described a synthetic approach to transform R-(-)-carvone into a key building block for the synthesis of the antitumor macrolactam ixabepilone, indicating its potential in cancer treatment (Valeev, Sunagatullina, & Miftakhov, 2019).
Isomerization in Epothilones Synthesis : Another study focused on the isomerization in the 2-methyl enal fragment of acyclic precursors to 9,11-diene analogs of epothilones, which are a class of potent antineoplastic agents (Valeev, Sunagatullina, & Miftakhov, 2020).
Zinc- and Samarium-Promoted Substitution Reactions : Research on zinc and samarium-promoted substitution reactions involved a derivative compound and revealed unusual cleavage in azetidin-2-one derivative with migration of methoxycarbonyl (Valiullina et al., 2018).
Structural Studies and Oxidation Mechanisms : Studies involving structural analyses and oxidation mechanisms of related compounds shed light on the chemical behavior and potential applications of such molecules (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
Synthesis and Fungicidal Activity : Research on the synthesis and fungicidal activity of compounds containing the 1,3-thiazole moiety, which is structurally similar, indicates potential applications in agricultural chemistry (Mao, Song, & Shi, 2012).
properties
IUPAC Name |
ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3SSi/c1-10-24-20(23)15(2)11-12-19(25-27(8,9)21(5,6)7)16(3)13-18-14-26-17(4)22-18/h11,13-14,19H,10,12H2,1-9H3/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXKDISNFBCMBI-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CCC(C(=CC1=CSC(=N1)C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=CC[C@@H](C(=CC1=CSC(=N1)C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate |
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